![molecular formula C8H8N2O B3191858 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- CAS No. 58553-56-3](/img/structure/B3191858.png)
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
Overview
Description
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a heterocyclic compound that has been extensively studied in scientific research. This compound is known for its potential applications in medicinal chemistry, particularly as a precursor to various bioactive molecules. The synthesis method for this compound is well-established, and it has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and other properties.
Mechanism of Action
The mechanism of action of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not fully understood, but it is believed to act as an inhibitor of various enzymes, particularly protein kinases. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and mitogen-activated protein kinases. It may also have other mechanisms of action, such as modulating gene expression or affecting cell signaling pathways.
Biochemical and Physiological Effects:
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it may also have neuroprotective effects in models of neurodegenerative diseases. This compound may also have anti-inflammatory effects and could be useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied in scientific research, so there is a wealth of information available on its properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-. One area of interest is the development of more potent and selective inhibitors of protein kinases using this compound as a precursor. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.
Scientific Research Applications
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- has been extensively studied in scientific research due to its potential applications in medicinal chemistry. This compound has been used as a precursor to various bioactive molecules, including inhibitors of protein kinases and other enzymes. It has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
3,4-dihydro-2H-2,6-naphthyridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h2-3,5H,1,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGABIUPXCLKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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